3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one
Overview
Description
3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one, also known as MMQ, is a synthetic compound that has been studied for its potential pharmaceutical applications. MMQ has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been studied for its potential pharmaceutical applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the inflammatory response. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is that it possesses multiple biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to be relatively safe and non-toxic in animal studies. However, one limitation of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one. One direction is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its efficacy in animal models of various diseases, such as rheumatoid arthritis, Alzheimer's disease, and cancer. Additionally, more studies are needed to determine its safety and efficacy in humans, which will be necessary for its clinical development as a potential therapeutic agent.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-18(13-16-5-3-4-6-19(16)21-14)20(22)12-9-15-7-10-17(23-2)11-8-15/h7-13H,3-6H2,1-2H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTSAVBQFNTUOJ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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